molecular formula C14H15N3O2 B2411612 3-Morpholin-4-yl-1-phenylpyrazin-2-one CAS No. 2379978-45-5

3-Morpholin-4-yl-1-phenylpyrazin-2-one

Cat. No.: B2411612
CAS No.: 2379978-45-5
M. Wt: 257.293
InChI Key: UFTIBWQCAMHIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-yl-1-phenylpyrazin-2-one is a heterocyclic compound that features a morpholine ring attached to a phenylpyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-1-phenylpyrazin-2-one typically involves the reaction of morpholine with 1-phenylpyrazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the pyrazinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-yl-1-phenylpyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylpyrazinone moieties.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or pyrazinone rings.

Scientific Research Applications

3-Morpholin-4-yl-1-phenylpyrazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1-phenylpyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrrolopyrazine: Exhibits antimicrobial and kinase inhibitory activities.

    Piperidine Derivatives: Known for their acetylcholinesterase inhibitory activity.

Uniqueness: 3-Morpholin-4-yl-1-phenylpyrazin-2-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with a phenylpyrazinone core allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-morpholin-4-yl-1-phenylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14-13(16-8-10-19-11-9-16)15-6-7-17(14)12-4-2-1-3-5-12/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTIBWQCAMHIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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